molecular formula C23H17ClN2O2 B11035541 4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11035541
M. Wt: 388.8 g/mol
InChI Key: CFYYCDOQNAJWGX-UHFFFAOYSA-N
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Description

4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of furoquinolines. This compound is characterized by its fused ring structure, which includes a quinoline core, a furan ring, and various substituents such as an amino group, a chlorophenyl group, and a phenyl group. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Furan Ring Formation: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzaldehyde derivative.

    Substituent Introduction: The amino, chlorophenyl, and phenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinoline core or the furan ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitroso derivatives, while reduction of the quinoline core can yield dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. Its structural similarity to known bioactive molecules makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one lies in its fused ring structure and the presence of multiple functional groups. This combination of features provides a versatile platform for chemical modifications and the exploration of new biological activities.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H17ClN2O2/c24-16-8-6-13(7-9-16)15-10-18-21(19(27)11-15)22(25)17-12-20(28-23(17)26-18)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H2,25,26)

InChI Key

CFYYCDOQNAJWGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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